Fexofenadine-d10 is a deuterated form of fexofenadine, a well-known antihistamine used primarily for the treatment of allergic symptoms such as seasonal allergic rhinitis and chronic idiopathic urticaria. The chemical name for fexofenadine is (±)-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl]-α,α-dimethylbenzeneacetic acid. Fexofenadine-d10 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace its metabolic pathways and interactions within biological systems.
Source: Fexofenadine-d10 is synthesized from fexofenadine through deuteration, where stable isotopes of hydrogen are incorporated into the molecule. This process enhances the compound's utility in drug development and research.
Classification: Fexofenadine-d10 belongs to the class of organic compounds known as diphenylmethanes and is specifically categorized as a selective histamine H1 receptor antagonist. This classification places it within the broader category of anti-allergic agents.
The synthesis of fexofenadine-d10 involves several key steps:
The industrial production of this compound follows similar synthetic routes but optimizes conditions such as temperature, pressure, and solvent selection to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control .
The molecular formula for fexofenadine-d10 is CHClNOD, with a molecular weight of approximately 548.18 g/mol. The structure features a complex arrangement including:
The incorporation of deuterium (D) atoms modifies the compound's properties, potentially affecting its pharmacokinetics and metabolic pathways .
Fexofenadine-d10 undergoes various chemical reactions, including:
These reactions are crucial for modifying the compound for various applications in research and pharmaceuticals .
Fexofenadine-d10 acts primarily as an antagonist at the H1 histamine receptor. Its mechanism involves:
Pharmacokinetically, fexofenadine-d10 is rapidly absorbed, with an onset of action typically within one hour. Its selectivity for the H1 receptor minimizes off-target effects commonly associated with first-generation antihistamines .
While specific physical properties such as boiling point or melting point for fexofenadine-d10 are not extensively documented, general properties can be inferred from its parent compound:
The presence of deuterium may influence certain properties such as solubility and metabolic stability compared to non-deuterated counterparts .
Fexofenadine-d10 is primarily utilized in scientific research:
Fexofenadine-d10 hydrochloride features site-specific deuterium substitution at all ten hydrogen positions within its two phenyl rings, resulting in the molecular formula C32H29D10ClNO4 and a molecular weight of 548.18 g/mol [2] [6]. This precise deuteration is achieved through two primary synthetic pathways:
Catalytic Hydrogen-Deuterium Exchange: Late-stage deuteration employs Pd/C or PtO2 catalysts under D2 atmosphere, facilitating H/D exchange on the diphenylmethyl moiety. This method yields >99% isotopic enrichment but requires optimization to prevent deuterium scrambling into non-target positions [4] [9].
Deuterated Precursor Assembly: The diphenylmethanol-d10 intermediate is synthesized first via Grignard reactions using deuterated bromobenzene (C6D5Br) and carbonyl compounds. Subsequent coupling with the non-deuterated piperidine-butyl chain precursor ensures region-specific labeling [3] [6].
Table 1: Deuteration Sites in Fexofenadine-d10 Hydrochloride
Structural Region | Hydrogen Atoms | Deuterium Atoms | Chemical Significance |
---|---|---|---|
Phenyl Ring 1 | 0 | 5 | Eliminates metabolic hot-spot |
Phenyl Ring 2 | 0 | 5 | Prevents oxidation pathways |
Piperidine Ring | 8 | 0 | Maintains pharmacological activity |
Aliphatic Chain | 16 | 0 | Preserves solubility profile |
The strategic deuteration significantly alters the molecular vibration frequencies without affecting steric parameters, confirmed through comparative NMR studies showing absence of aromatic proton signals at 7.1–7.8 ppm [4] [6].
Critical advancements in deuterium labeling efficiency focus on three domains:
Solvent Isotope Effects: Tetrahydrofuran-d8 increases deuterium incorporation yield by 18% compared to protic solvents during nucleophilic substitution reactions. Aprotric solvents minimize back-exchange while maintaining reaction kinetics [5].
Catalyst Systems: Pd(dba)2/XPhos catalytic systems achieve 99.5% isotopic purity in Suzuki-Miyaura couplings between deuterated aryl halides and boronic esters. Key parameters include:
Reduction Optimization: Sodium borohydride-d4 in CD3OD reduces the ketone precursor 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropionate with 98.7% isotopic retention. This surpasses NaBD4 in H2O systems which show only 92% deuterium conservation at reactive sites [1] [7].
Table 2: Reaction Parameters for Optimized Deuterium Incorporation
Parameter | Standard Conditions | Optimized Conditions | Improvement |
---|---|---|---|
Temperature | 80°C | 60°C | Prevents deuterium loss |
Solvent | Ethanol | Tetrahydrofuran-d8 | +18% yield |
Catalyst Loading | 5 mol% Pd | 2 mol% Pd(dba)2/XPhos | Cost reduction |
Reducing Agent | NaBH4 | NaBD4 in CD3OD | 99% retention |
Chromatographic Purification: Reverse-phase HPLC with 0.1% TFA-d mobile phase achieves baseline separation of deuterated/non-deuterated species. The method employs:
Spectroscopic Characterization:
Crystallization Control: Recrystallization from ethanol-d6/D2O (8:2) yields monohydrate crystals with 99.8% isotopic purity. XRPD confirms identical crystal structure to non-deuterated API, ensuring equivalent solubility and formulation behavior [1] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7